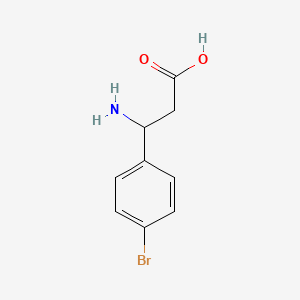

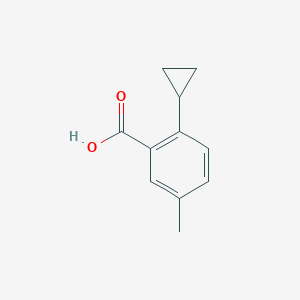

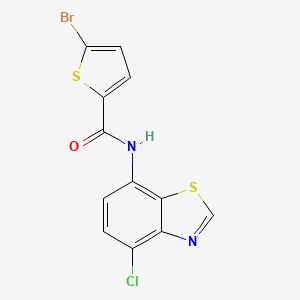

![molecular formula C22H15N3O3S B2891948 N-benzo[e][1,3]benzothiazol-2-yl-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 330200-76-5](/img/structure/B2891948.png)

N-benzo[e][1,3]benzothiazol-2-yl-4-(2,5-dioxopyrrolidin-1-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied extensively, particularly in the context of their use as anti-tubercular compounds . Structure-activity relationships of the new benzothiazole derivatives, along with molecular docking studies of selected compounds, have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives are diverse and complex. They include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Aplicaciones Científicas De Investigación

Synthesis of α-X Enamino Ketones/Esters

This compound has been used in the solvent-controlled two-step one-pot syntheses of α-X (X = Br or Cl) enamino ketones/esters . A new two-step one-pot aminobromination/chlorination of carbonyl alkynes has been achieved via a Michael addition of aliphatic secondary amines and subsequent β-bromination/chlorination of the obtained enamines .

Production of 3-(2,5-dioxopyrrolidin-1-yl)acrylates

A solvent-controllable protocol has been developed to produce versatile 3-(2,5-dioxopyrrolidin-1-yl)acrylates in moderate yields by using toluene as the solvent and chain alkyl propiolates as alkynyl substrates .

Anticonvulsant Properties

Original hybrid pyrrolidine-2,5-dione derivatives have been developed with potent anticonvulsant properties . These hybrid compounds demonstrated broad-spectrum protective activity in a range of mouse models, such as the maximal electroshock (MES) test, the pentylenetetrazole-induced seizures (scPTZ), and the 6 Hz seizures .

Antinociceptive Properties

The compound has also shown potent antinociceptive properties . For instance, compound 22 revealed potent efficacy in the formalin-induced tonic pain .

Inhibition of Central Sodium/Calcium Currents

The in vivo activities of the compound are likely mediated by several targets and may result from the inhibition of central sodium/calcium currents .

6. Antagonism of Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor The compound has also been found to antagonize the transient receptor potential vanilloid 1 (TRPV1) receptor .

Mecanismo De Acción

While the specific mechanism of action for “N-benzo[e][1,3]benzothiazol-2-yl-4-(2,5-dioxopyrrolidin-1-yl)benzamide” is not explicitly mentioned in the search results, benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis . This suggests that they may act by inhibiting a target within this bacterium.

Direcciones Futuras

Benzothiazole derivatives, such as “N-benzo[e][1,3]benzothiazol-2-yl-4-(2,5-dioxopyrrolidin-1-yl)benzamide”, have shown promise in the field of medicinal chemistry, particularly as anti-tubercular compounds . Future research may focus on further exploring the structure-activity relationships of these compounds, developing more efficient synthetic pathways, and investigating their mechanisms of action. This could potentially lead to the development of more effective anti-tubercular drugs.

Propiedades

IUPAC Name |

N-benzo[e][1,3]benzothiazol-2-yl-4-(2,5-dioxopyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O3S/c26-18-11-12-19(27)25(18)15-8-5-14(6-9-15)21(28)24-22-23-20-16-4-2-1-3-13(16)7-10-17(20)29-22/h1-10H,11-12H2,(H,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKVHBKTXUANII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzo[e][1,3]benzothiazol-2-yl-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

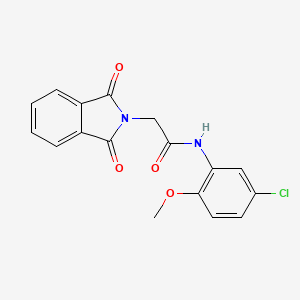

![2-(3-benzyl-5,6-dimethyl-2,4-dioxo-4a,7a-dihydrothieno[2,3-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2891866.png)

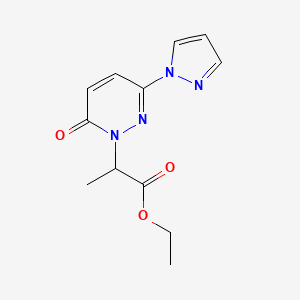

![2-(2-Methoxyphenyl)-1-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2891872.png)

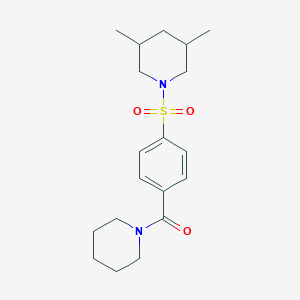

![Tert-butyl 2-(5-chloropyrazine-2-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2891886.png)

![4-[[4-Chloro-1-(2-fluorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzenesulfonamide](/img/structure/B2891888.png)